Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate
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Overview
Description
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Ethyl 2-aminobenzoate and diethyl oxalate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to quinolone N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Halogenation at the quinolone core using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, methanol, low temperature.
Substitution: N-Bromosuccinimide, chloroform, reflux conditions.
Major Products Formed
Oxidation: Quinolone N-oxide derivatives.
Reduction: Hydroxyquinolone derivatives.
Substitution: Halogenated quinolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate would depend on its specific biological activity. Generally, quinolones exert their effects by:
Inhibiting DNA Gyrase: Preventing bacterial DNA replication.
Interacting with Enzymes: Modulating enzyme activity in cancer cells.
Binding to Receptors: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone: Similar structure with methoxy groups instead of ethoxy groups.
6,7-Diethoxy-4(1H)-quinolone: Lacks the ethoxycarbonyl group at the 3-position.
3-Ethoxycarbonyl-4(1H)-quinolone: Lacks the ethoxy groups at the 6 and 7 positions.
Uniqueness
Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate is unique due to the presence of both ethoxy and ethoxycarbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H19NO5 |
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Molecular Weight |
305.32 g/mol |
IUPAC Name |
ethyl 6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-4-20-13-7-10-12(8-14(13)21-5-2)17-9-11(15(10)18)16(19)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
CGFUENFJWGKWEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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